molecular formula C42H59N5O11 B1216590 Unii-12A1R692BX CAS No. 130404-91-0

Unii-12A1R692BX

Cat. No.: B1216590
CAS No.: 130404-91-0
M. Wt: 809.9 g/mol
InChI Key: DEZUAGYSLSZLFO-DRGCLBCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-12A1R692BX (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • LogP: 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
  • Synthetic accessibility: Rated 2.07, indicating moderate complexity in synthesis .

The compound is structurally characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group, enabling applications in Suzuki-Miyaura cross-coupling reactions. Its high GI absorption and BBB permeability make it a candidate for neurological drug development .

Properties

CAS No.

130404-91-0

Molecular Formula

C42H59N5O11

Molecular Weight

809.9 g/mol

IUPAC Name

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C35H42N4O6.C7H17NO5/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t21?,22?,24?,25?,29-,32?,35+;4-,5+,6+,7+/m00/s1

InChI Key

DEZUAGYSLSZLFO-DRGCLBCYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O

Synonyms

4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine
CI 988
CI-988
PD 134308
PD-134308
PD134308

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₅BBrClO₂ (identical to UNII-12A1R692BX).
  • Similarity Score : 0.87 (structural isomerism due to substituent positioning) .
  • Key Differences :
    • LogP : 1.98 (vs. 0.61–2.15 for this compound), suggesting slightly higher lipophilicity .
    • Synthetic Yield : 85% under Pd-catalyzed conditions, compared to 78% for this compound .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂.
  • Similarity Score : 0.71 (additional chlorine substituent) .
  • Key Differences: Solubility: 0.15 mg/mL (lower than this compound), likely due to increased halogenation .

Comparison with Functionally Similar Compounds

Compound C: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂.
  • Functional Similarity : Used in catalysis and medicinal chemistry .
  • Key Differences :
    • Synthesis : Uses A-FGO catalyst in ionic liquid (green chemistry), achieving 98% yield vs. 78% for this compound .
    • Bioavailability : Lower BBB permeability (Log Kp = -6.21 cm/s vs. -5.89 cm/s for this compound) .

Compound D: 5-Chloro-2-nitrobenzoic acid (CAS 101623-69-2)

  • Molecular Formula: C₉H₈ClNO₅.
  • Functional Similarity : Nitro and carboxyl groups enable coordination chemistry .
  • Key Differences :
    • Reactivity : Higher electrophilicity (TPSA = 40.46 Ų vs. 33.12 Ų for this compound) .
    • Toxicity : Classified with H302 (harmful if swallowed), unlike this compound .

Data Tables

Table 1: Physicochemical Comparison

Property This compound Compound A Compound B Compound C
Molecular Weight 235.27 235.27 270.31 201.02
LogP (XLOGP3) 2.15 1.98 2.34 1.64
Solubility (mg/mL) 0.24 0.28 0.15 0.69
BBB Permeability Yes Yes No No

Research Findings and Implications

Structural Flexibility : this compound’s bromo-chloro substitution pattern enhances cross-coupling reactivity compared to dichloro analogs like Compound B .

Biological Potential: Its BBB permeability surpasses functionally similar nitroaromatics (e.g., Compound C), positioning it for CNS-targeted drug discovery .

Synthetic Limitations : Lower yields (78%) compared to green-synthesized Compound C (98%) highlight opportunities for optimizing catalytic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.